molecular formula C16H15N3O4S B2359440 (1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone CAS No. 1797344-08-1

(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone

Cat. No.: B2359440
CAS No.: 1797344-08-1
M. Wt: 345.37
InChI Key: YBZHSHNPXDWDPH-UHFFFAOYSA-N
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Description

“(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone” is a compound that contains an imidazole moiety . Imidazole is a five-membered heterocyclic moiety that possesses three carbon, two nitrogen, four hydrogen atoms, and two double bonds . It is also known as 1, 3-diazole . The derivatives of 1, 3-diazole show different biological activities such as antibacterial, antimycobacterial, anti-inflammatory, antitumor, antidiabetic, anti-allergic, antipyretic, antiviral, antioxidant, anti-amoebic, antihelmintic, antifungal and ulcerogenic activities .


Synthesis Analysis

The synthesis of imidazole-containing compounds often involves the use of glyoxal and ammonia . A new series of novel 1 H -benzo [ d ]imidazoles (BBZs) were designed and synthesized with different functional groups at the phenyl ring and variable lengths of the alkyl chain at the piperazine end as anticancer agents .


Molecular Structure Analysis

Imidazole is a structure that, despite being small, has a unique chemical complexity . It is a nucleus that is very practical and versatile in its construction/functionalization and can be considered a rich source of chemical diversity .


Chemical Reactions Analysis

Imidazole acts in extremely important processes for the maintenance of living organisms, such as catalysis in enzymatic processes . The diverse substitutions at the benzimidazole core gave rise to its antihelmintic, antifungal, antitumor, and antiviral activities .


Physical and Chemical Properties Analysis

Imidazole is a white or colorless solid that is highly soluble in water and other polar solvents . Due to the presence of a positive charge on either of two nitrogen atom, it shows two equivalent tautomeric forms .

Scientific Research Applications

Synthesis Methods

Efficient synthesis methods involving the compound or its related derivatives have been explored, highlighting its role in creating sulfonylated furans or imidazo[1,2-a]pyridine derivatives through a domino reaction. This method showcases excellent functional group tolerance and efficiency, indicating the compound's utility in synthesizing complex molecules with potential biological activities (Cui, Zhu, Li, & Cao, 2018).

Biological Activity

The compound and its analogs have been investigated for their potential as antiproliferative agents against various human cancer cell lines, including prostate, lung, cervical, and breast cancer. Specific conjugates displayed significant cytotoxicity, suggesting their potential in cancer treatment (Mullagiri, Nayak, Sunkari, Mani, Guggilapu, Nagaraju, Alarifi, & Kamal, 2018). Additionally, novel furanyl derivatives from the red seaweed Gracilaria opuntia showed significant anti-inflammatory and antioxidative properties, indicating the compound's potential in discovering new natural products with pharmacological activities (Makkar & Chakraborty, 2018).

Material Science

In material science, amino acid compounds related to the target compound have been studied as corrosion inhibitors for N80 steel in HCl solution, demonstrating the compound's utility in industrial applications. The study revealed mixed-type inhibition and compliance with the Langmuir adsorption isotherm, indicating effective surface adsorption properties (Yadav, Sarkar, & Purkait, 2015).

Safety and Hazards

While specific safety and hazard information for “(1H-benzo[d]imidazol-5-yl)(3-((furan-2-ylmethyl)sulfonyl)azetidin-1-yl)methanone” is not available, it’s important to handle all chemical substances with care. Always follow standard safety procedures, including the use of personal protective equipment and working in a well-ventilated area .

Properties

IUPAC Name

3H-benzimidazol-5-yl-[3-(furan-2-ylmethylsulfonyl)azetidin-1-yl]methanone
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N3O4S/c20-16(11-3-4-14-15(6-11)18-10-17-14)19-7-13(8-19)24(21,22)9-12-2-1-5-23-12/h1-6,10,13H,7-9H2,(H,17,18)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YBZHSHNPXDWDPH-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1C(CN1C(=O)C2=CC3=C(C=C2)N=CN3)S(=O)(=O)CC4=CC=CO4
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N3O4S
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

345.4 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

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